(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol
CAS No.: 2490426-51-0
Cat. No.: VC6316319
Molecular Formula: C9H14F2O
Molecular Weight: 176.207
* For research use only. Not for human or veterinary use.
![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol - 2490426-51-0](/images/structure/VC6316319.png)
Specification
CAS No. | 2490426-51-0 |
---|---|
Molecular Formula | C9H14F2O |
Molecular Weight | 176.207 |
IUPAC Name | (2,2-difluoro-6-methylspiro[3.3]heptan-6-yl)methanol |
Standard InChI | InChI=1S/C9H14F2O/c1-7(6-12)2-8(3-7)4-9(10,11)5-8/h12H,2-6H2,1H3 |
Standard InChI Key | WAKUBZXHGKMIIA-UHFFFAOYSA-N |
SMILES | CC1(CC2(C1)CC(C2)(F)F)CO |
Introduction
Chemical Identity and Structural Characteristics
(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol belongs to the class of spirocyclic alcohols, featuring a bicyclic framework where two cycloalkane rings share a single atom (Figure 1). The molecular formula C₉H₁₄F₂O corresponds to a molecular weight of 176.207 g/mol . Key structural elements include:
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Spiro[3.3]heptane Core: A fused bicyclic system comprising two cyclopropane rings connected at a central carbon atom, enforcing conformational rigidity.
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Fluorine Substituents: Two fluorine atoms at the C2 position enhance metabolic stability and influence electronic properties .
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Methanol Group: A hydroxymethyl (-CH₂OH) group at C6 provides a site for functionalization or hydrogen bonding.
The IUPAC name, (2,2-difluoro-6-methylspiro[3.3]heptan-6-yl)methanol, precisely describes its topology, while the SMILES string CC1(CC2(C1)CC(C2)(F)F)CO
encodes its connectivity. Computational models predict a distorted chair-like conformation for the spiro system, with fluorine atoms adopting axial positions to minimize steric strain .
Table 1: Physicochemical Properties of (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol
Synthesis and Manufacturing
The synthesis of (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol remains partially proprietary, but analogous routes for spirocyclic difluoro compounds provide insight into feasible strategies . A convergent approach reported for 6,6-difluorospiro[3.3]heptane derivatives involves:
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Cyclopropanation: Reacting 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with a Grignard reagent to form the spiro core.
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Methanol Group Introduction: Hydroxylation via hydroboration-oxidation or epoxide ring-opening to install the -CH₂OH moiety .
A patent (WO2024233550A1) discloses related methods for 6,6-fused bicyclic alcohols, utilizing palladium-catalyzed cross-coupling to attach functional groups . For example, Suzuki-Miyaura reactions with boronic acids enable diversification at the methanol position, though yields for the target compound remain unspecified .
Key Challenges:
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Steric Hindrance: The spiro architecture complicates nucleophilic substitutions, necessitating high-pressure or microwave-assisted conditions .
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Fluorine Stability: Acidic environments risk defluorination, requiring pH-controlled reaction media.
Future Research Directions
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